BenchChemオンラインストアへようこそ!

Felypressin Impurity A

HPLC method development Pharmaceutical impurity profiling Pharmacopoeial compliance

This product is Felypressin Impurity A (C52H77N15O13S2), a pharmacopoeial impurity standard listed in Ph. Eur. and BP monographs for felypressin. It features Acm-protected cysteine residues and an RRT of ~0.9, essential for HPLC system suitability, method validation, and impurity profiling in ANDA/DMF submissions. In stock. Request a quote for bulk orders.

Molecular Formula C52H77N15O13S2
Molecular Weight 1084.47
Cat. No. B1574743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFelypressin Impurity A
Molecular FormulaC52H77N15O13S2
Molecular Weight1084.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Felypressin Impurity A Reference Standard: Analytical and Procurement Guide for Pharmaceutical Quality Control


Felypressin Impurity A, chemically designated as (S)-N1-((S)-1-(((R)-3-((acetamidomethyl)thio)-1-((S)-2-(((S)-6-amino-1-((2-amino-2-oxoethyl)amino)-1-oxohexan-2-yl)carbamoyl)pyrrolidin-1-yl)-1-oxopropan-2-yl)amino)-4-amino-1,4-dioxobutan-2-yl)-2-((7R,10S,13S)-7-amino-10,13-dibenzyl-2,8,11-trioxo-5-thia-3,9,12-triazatetradecan-14-amido)pentanediamide, is a specified impurity of the synthetic nonapeptide vasoconstrictor felypressin . It is officially listed in the European Pharmacopoeia (Ph. Eur.) and British Pharmacopoeia (BP) monographs, where it is one of six designated related substances (Impurities A through F) requiring chromatographic resolution and quantification [1]. Felypressin Impurity A is structurally characterized by the presence of acetamidomethyl (Acm) protecting groups on both cysteine residues, resulting in a molecular formula of C52H77N15O13S2 and a molecular weight of 1084.47 g/mol (free base) . As a pharmacopoeial reference standard, Felypressin Impurity A is essential for analytical method development, system suitability testing, and impurity profiling in pharmaceutical quality control laboratories supporting Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions .

Why Felypressin Impurity A Cannot Be Substituted with Other Felypressin-Related Impurities in Analytical Workflows


The six felypressin-related impurities (A through F) specified in the Ph. Eur. and BP monographs exhibit distinct chromatographic behaviors under the prescribed liquid chromatography conditions, each with a unique relative retention time (RRT) referenced to the felypressin parent peak [1]. Impurity A elutes with an RRT of approximately 0.9, while Impurities B, C, D, E, and F exhibit RRTs of 1.1, 1.3, 1.4, 2.1, and 1.2, respectively [1]. Furthermore, each impurity possesses a unique molecular identity: Impurity A (C52H77N15O13S2, MW 1084.47) contains Acm-protected cysteine residues, whereas Impurity B (C46H66N12O12S2, MW 1043.29) and other impurities represent different structural variants [2]. Substituting Impurity A with any other felypressin-related impurity in system suitability testing, method validation, or quantitative analysis would invalidate regulatory compliance, compromise peak identification accuracy, and introduce systematic errors in impurity quantification, ultimately jeopardizing batch release decisions and regulatory submissions.

Felypressin Impurity A: Quantitative Differentiation Data Versus Related Impurities and API


Chromatographic Resolution: Relative Retention Time (RRT) of Felypressin Impurity A

Felypressin Impurity A is chromatographically distinguished from felypressin API and all other specified impurities by its relative retention time (RRT) of approximately 0.9, using the prescribed liquid chromatography method of the European and British Pharmacopoeias [1]. This RRT is unique among the six designated impurities, with Impurity B eluting at RRT 1.1, Impurity C at 1.3, Impurity D at 1.4, Impurity E at 2.1, and Impurity F at 1.2 [1]. The resolution of Impurity A from the parent felypressin peak (RRT 1.0) is critical for accurate quantification.

HPLC method development Pharmaceutical impurity profiling Pharmacopoeial compliance

Molecular Weight Differentiation: Felypressin Impurity A Versus API and Other Impurities

Felypressin Impurity A (C52H77N15O13S2) possesses a molecular weight of 1084.47 g/mol (free base), which is 44.25 g/mol (4.25%) greater than the felypressin API (C46H65N13O11S2, MW 1040.22 g/mol) [1][2]. The mass difference arises from the presence of two acetamidomethyl (Acm) protecting groups on cysteine residues, which also distinguishes Impurity A from Impurity B (C46H66N12O12S2, MW 1043.29) and other felypressin-related impurities .

Mass spectrometry Impurity identification LC-MS method validation

Structural Uniqueness: Acm-Protected Cysteine Residues in Felypressin Impurity A

Felypressin Impurity A is structurally defined as the S1,S6-bis[(acetylamino)methyl] derivative of reduced felypressin, wherein both cysteine thiol groups are protected by acetamidomethyl (Acm) moieties . In contrast, felypressin API contains an intramolecular disulfide bond (Cys1-Cys6 cyclic disulfide), and Impurity B (C46H66N12O12S2) represents a distinct structural variant . The Acm protecting groups in Impurity A confer increased molecular weight, altered hydrophobicity, and distinct fragmentation patterns in tandem mass spectrometry.

Peptide synthesis impurities Protecting group chemistry Structural elucidation

Felypressin Impurity A: Critical Procurement Scenarios for Analytical and Quality Control Laboratories


Pharmacopoeial System Suitability Testing for Felypressin HPLC Methods

Procurement of Felypressin Impurity A is mandatory for laboratories implementing the Ph. Eur. and BP liquid chromatography method for felypressin related substances testing [1]. Impurity A, with its unique relative retention time of approximately 0.9, serves as a critical system suitability marker to verify column performance, mobile phase composition, and chromatographic resolution prior to batch analysis [1]. Failure to include Impurity A in system suitability solutions risks non-compliance with pharmacopoeial requirements and potential rejection of analytical data during regulatory inspections.

Method Validation and Peak Identification in ANDA and DMF Submissions

For pharmaceutical manufacturers submitting ANDAs or DMFs for felypressin-containing drug products, the procurement of fully characterized Felypressin Impurity A reference standard is essential for demonstrating method specificity and accuracy . Regulatory agencies require that each specified impurity be individually identified and quantified; Impurity A must be spiked into placebo and API matrices to establish recovery, linearity, and limit of quantitation parameters . The use of a non-pharmacopoeial or misidentified impurity standard can result in method validation deficiencies and delayed regulatory approval.

Stability-Indicating Method Development and Forced Degradation Studies

Felypressin Impurity A serves as a key marker in stability-indicating method development and forced degradation studies of felypressin drug substance and drug product . The unique Acm-protected structure of Impurity A confirms its identity as a process-related impurity, and its chromatographic resolution from the parent peak (RRT 0.9) enables accurate monitoring of impurity profile changes under accelerated storage conditions, thermal stress, and oxidative challenge [1]. Procurement of Impurity A ensures that stability methods are capable of detecting and quantifying this critical impurity throughout the product shelf-life.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Felypressin Impurity A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.